N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-3-carboxamide
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Overview
Description
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-3-carboxamide is a heterocyclic compound that features a pyrazole ring, a pyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Formation of the pyridine ring: The pyrazole derivative is then reacted with a suitable aldehyde in the presence of a base to form the pyridine ring.
Coupling with furan-3-carboxylic acid: The final step involves coupling the pyridine-pyrazole intermediate with furan-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-3-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-9-13(8-18-19)14-6-11(2-4-16-14)7-17-15(20)12-3-5-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXNCRAVPQBNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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